potassium benzenesulfonate
CAS No.: 934-55-4
Cat. No.: VC1933260
Molecular Formula: C6H5KO3S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934-55-4 |
|---|---|
| Molecular Formula | C6H5KO3S |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | potassium;benzenesulfonate |
| Standard InChI | InChI=1S/C6H6O3S.K/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 |
| Standard InChI Key | ABHHITAVUODQNA-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Introduction
Physical and Chemical Properties
Physical Properties
Potassium benzenesulfonate exhibits physical properties that reflect its ionic nature and molecular structure. The following table summarizes the key physical properties of the compound:
*Referenced from similar compound characteristics
The compound demonstrates high solubility in water, which is expected for an ionic salt containing a sulfonate group. This property makes it particularly useful in aqueous reaction systems and water-based formulations.
Chemical Properties and Reactivity
Potassium benzenesulfonate exhibits chemical behavior that reflects both its ionic character and the reactivity of the aromatic ring. The compound participates in various chemical reactions, demonstrating versatility as a chemical reagent. Its reactivity is primarily governed by:
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The nucleophilic character of the sulfonate group, which can participate in substitution reactions
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The potential for electrophilic aromatic substitution on the benzene ring
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Its role as a weak base in certain reaction conditions
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Its ability to serve as a phase-transfer agent in biphasic reaction systems
The sulfonate group remains relatively stable under standard conditions but can be manipulated through appropriate chemical transformations to yield derivatives with modified properties.
Synthesis Methods
Neutralization Reactions
The primary and most straightforward method for synthesizing potassium benzenesulfonate involves the neutralization of benzenesulfonic acid with potassium-containing bases:
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The reaction of benzenesulfonic acid with potassium hydroxide:
C₆H₅SO₃H + KOH → C₆H₅SO₃K + H₂O -
The reaction of benzenesulfonic acid with potassium carbonate:
2C₆H₅SO₃H + K₂CO₃ → 2C₆H₅SO₃K + H₂O + CO₂
These neutralization reactions proceed readily under mild conditions, typically at room temperature or with gentle heating, and provide high yields of the desired product. The process is facilitated by the strong acidity of benzenesulfonic acid (pKa ≈ -2.8), which readily donates a proton to form the potassium salt.
Alternative Synthesis Routes
While direct neutralization is the most common approach, alternative synthetic pathways for obtaining potassium benzenesulfonate exist:
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Reaction conditions involving potassium tert-butylate in 1,4-dioxane at 125°C for 5 hours under inert atmosphere conditions have been documented . This approach may be preferred when specific reaction conditions or purity requirements need to be met.
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The compound may also be synthesized as an intermediate or by-product during other chemical transformations involving sulfonation reactions followed by treatment with potassium-containing reagents.
These alternative routes may be selected based on specific laboratory requirements, available reagents, or desired purity profiles of the final product.
Applications
Research Applications
In research settings, potassium benzenesulfonate has demonstrated value:
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Comparative Studies: The compound is frequently used as a reference material in studies evaluating the performance of more complex sulfonate derivatives, particularly in flame retardancy applications .
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Spectroscopic Investigations: Research into the spectroscopic properties of aromatic sulfonates often includes potassium benzenesulfonate as a model compound, as indicated by references to spectroscopic studies in the literature .
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Structure-Activity Relationship Studies: As a structurally simple aromatic sulfonate, the compound provides a baseline for understanding how structural modifications affect the properties and performance of more complex sulfonate derivatives .
Comparative Analysis with Similar Compounds
Comparison with Other Sulfonates
When compared to other sulfonate compounds, potassium benzenesulfonate exhibits both similarities and distinguishing characteristics:
This comparison illustrates that while potassium benzenesulfonate represents the fundamental structure in this family, modifications to the basic framework can dramatically alter performance characteristics, particularly in applications like flame retardancy.
Structure-Activity Relationships
Research findings indicate that structural modifications to the basic benzenesulfonate framework can significantly impact functional properties:
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The addition of trimethylsilyl groups, as in KTSS, dramatically enhances flame retardancy efficiency while reducing water solubility - a desirable combination for many applications .
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Electron-withdrawing groups like trifluoromethyl (-CF₃) in ortho positions alter the electronic properties of the aromatic ring and the reactivity of the sulfonate group .
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Incorporating additional functional groups or extending the molecular structure can fine-tune solubility, thermal stability, and application-specific performance characteristics .
These structure-activity relationships provide valuable guidance for the design of specialized sulfonate derivatives tailored to specific industrial requirements.
Recent Research Developments
Novel Applications
Recent research has expanded the potential applications of benzenesulfonate derivatives:
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Advanced Flame Retardants: Research published in 2020 demonstrated that silylated derivatives of benzenesulfonates offer exceptional efficiency as flame retardants for polycarbonate, achieving UL-94 V0 ratings at remarkably low concentrations of 0.02% .
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Catalyst Development: Investigations into transition metal-catalyzed reactions have explored potassium benzenesulfonate as both a substrate and a potential directing group in certain transformations .
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Spectroscopic Applications: Studies have examined the spectroscopic properties of potassium benzenesulfonate and related compounds, contributing to the development of analytical methods for their identification and characterization .
Future Research Directions
Based on current research trends, several promising directions for future investigation emerge:
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Structure Optimization: Further exploration of structural modifications to the basic benzenesulfonate framework could yield derivatives with enhanced performance characteristics for specific applications.
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Green Chemistry Applications: Development of environmentally friendly synthesis routes and applications that leverage the water solubility and biodegradability potential of sulfonates.
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Material Science Integration: Investigation of potassium benzenesulfonate and its derivatives as components in advanced material formulations, particularly in flame-retardant polymers and specialty coatings.
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Medicinal Chemistry Potential: Exploration of benzenesulfonate derivatives as potential pharmacophores or prodrug components in drug development pipelines.
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